molecular formula C15H13N3O6 B7851134 2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

Cat. No.: B7851134
M. Wt: 331.28 g/mol
InChI Key: KIQAMSFVCWTVTA-LZYBPNLTSA-N
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Description

2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid is a complex organic compound with a unique structure that allows for a variety of chemical reactions and applications. It combines functional groups that are capable of engaging in multiple types of chemical interactions, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid typically involves multiple steps:

  • The synthesis often starts with the formation of the hydrazine derivative through the reaction of appropriate nitro and methoxy cyclohexadienone derivatives with hydrazine under controlled conditions.

  • This intermediate product then undergoes a coupling reaction with benzoic acid derivatives to form the final compound. The reaction conditions usually involve acidic or basic catalysis and may require specific solvents and temperature control.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters like temperature, pressure, and concentration is common. Scaling up involves ensuring the availability of high-purity raw materials and optimizing the reaction steps to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially due to the presence of the nitro and methoxy groups, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the nitro group can lead to the formation of amino derivatives, which can further participate in a variety of substitution reactions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible with this compound, given the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation, using catalysts like palladium or platinum, and reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents, sulfonating agents, and various alkylating or acylating agents under suitable temperature and solvent conditions.

Major Products: The major products of these reactions vary widely, including oxidized derivatives, reduced amine derivatives, and substituted benzoic acids or cyclohexadienones.

Scientific Research Applications

2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid has diverse applications in:

  • Chemistry: : Used as a reagent or intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential biochemical activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its therapeutic potential, particularly in the field of antimicrobial and anticancer research.

  • Industry: : Utilized in the manufacture of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Interactions: : Binding to specific molecular targets such as enzymes or receptors, altering their activity.

  • Pathways: : Modulating biochemical pathways, including those involved in oxidative stress, inflammation, or cellular signaling.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as analogs with different substituents on the cyclohexa-2,5-dien-1-ylidene ring or benzoic acid moiety, this compound exhibits unique properties. These include specific reactivity patterns, binding affinities, and bioactivities. Similar Compounds :

  • 2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

  • 2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

  • 2-[2-[(Z)-(3-amino-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

Each of these compounds can show different chemical and biological properties, highlighting the importance of subtle structural variations in determining function and application.

Properties

IUPAC Name

2-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-24-13-7-9(6-12(14(13)19)18(22)23)8-16-17-11-5-3-2-4-10(11)15(20)21/h2-8,17,19H,1H3,(H,20,21)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQAMSFVCWTVTA-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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